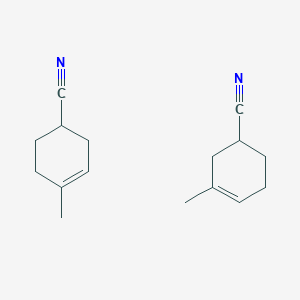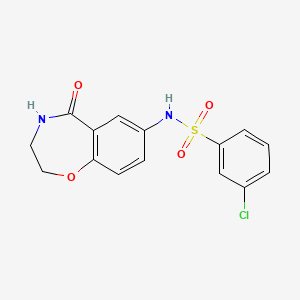![molecular formula C16H15N3O2 B2892756 N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 881204-43-9](/img/structure/B2892756.png)
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a compound that features an indole moiety linked to a nitroaniline group Indole derivatives are significant in various biological and chemical contexts due to their presence in many natural products and pharmaceuticals
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is known to target both cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes . Tryptamine, on the other hand, is a biogenic amine that plays a fundamental role in the human body . It is involved in the regulation and modulation of multiple processes within the central nervous system .
Mode of Action
For instance, naproxen works by blocking arachidonate binding to COX-1 and COX-2, thereby inhibiting these enzymes and resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving its targets. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses . This can lead to downstream effects such as reduced inflammation and pain relief .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to naproxen and tryptamine, it might exhibit analgesic, anti-inflammatory, and neuromodulatory effects .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline typically involves the reaction of tryptamine with 4-nitrobenzaldehyde under specific conditions. One common method includes the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different quinonoid structures.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: N-[2-(1H-indol-3-yl)ethyl]-4-aminobenzene.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its potential antiviral activity.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Exhibits antioxidative properties.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is unique due to the presence of both an indole and a nitroaniline moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBQFTNWONJQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)
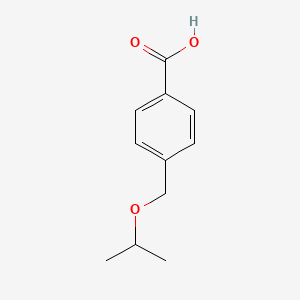
![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)
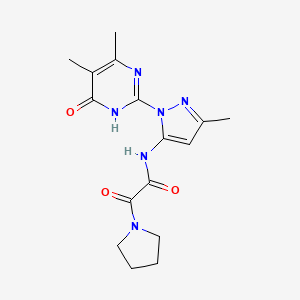
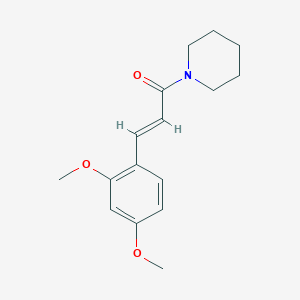
![4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2892682.png)
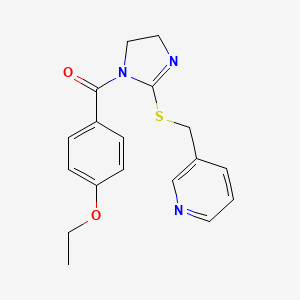
![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)
![2-[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2892689.png)
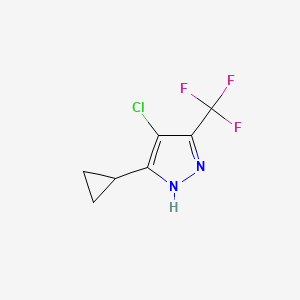
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2892692.png)
